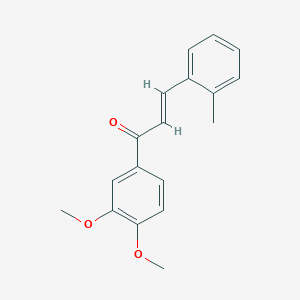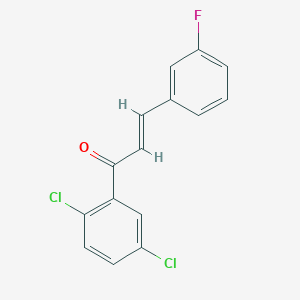
(2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is a compound that has seen a rise in scientific research applications in recent years. It is a compound that has a wide range of applications in the field of organic chemistry, biochemistry, and medicinal chemistry. This compound has been studied in detail, and its various properties have been established.
Scientific Research Applications
(2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one has a wide range of applications in the field of organic chemistry, biochemistry, and medicinal chemistry. It has been used in the synthesis of various compounds, such as 2,5-dichlorophenyl 3-fluorophenylprop-2-en-1-one, which is a useful intermediate for the synthesis of other compounds. It has also been used in the synthesis of various pharmaceuticals, such as the antifungal agent, fluconazole. In addition, it has been used in the synthesis of various optical materials, such as optical waveguides, and in the synthesis of various polymers and nanomaterials.
Mechanism Of Action
The mechanism of action of (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one is not yet fully understood. However, it is believed that the compound undergoes a series of reactions, such as a nucleophilic substitution reaction, a Michael addition reaction, and a Diels-Alder reaction. These reactions are believed to be responsible for the various properties of the compound, such as its solubility in various solvents, its stability, and its reactivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one are not yet fully understood. However, it has been shown to have antifungal and antibacterial properties, and it has been shown to inhibit the growth of certain bacteria and fungi. In addition, it has been shown to have anti-inflammatory properties, and it has been shown to reduce the production of certain inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one in laboratory experiments include its stability and its solubility in various solvents. In addition, it is relatively inexpensive and easy to obtain. However, there are also some limitations to using this compound in laboratory experiments. For example, it may react with other compounds in the reaction mixture, and it may also form byproducts that can interfere with the desired reaction.
Future Directions
Potential future directions for research involving (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one include further exploration of its biochemical and physiological effects, further exploration of its mechanism of action, and further exploration of its potential applications in the synthesis of various compounds and materials. In addition, further research could be done to explore the potential of the compound as a drug or as a therapeutic agent. Finally, further research could be done to explore the potential of the compound as a catalyst or as an enzyme inhibitor.
Synthesis Methods
The synthesis of (2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one can be achieved through a two-step process. The first step involves the reaction of 2,5-dichlorophenyl 3-fluorophenylprop-2-en-1-one with anhydrous potassium carbonate in dichloromethane. This reaction yields (2E)-1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one as the primary product. The second step involves the reaction of (2E)-1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one with anhydrous sodium bicarbonate in dichloromethane. This reaction yields (2E)-1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one as the primary product.
properties
IUPAC Name |
(E)-1-(2,5-dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2FO/c16-11-5-6-14(17)13(9-11)15(19)7-4-10-2-1-3-12(18)8-10/h1-9H/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSCAMPDWBIFA-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=CC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C/C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,5-Dichlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B6355152.png)
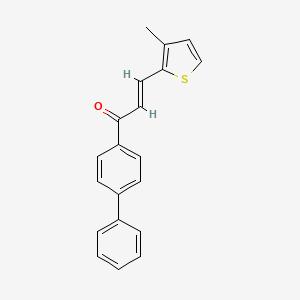
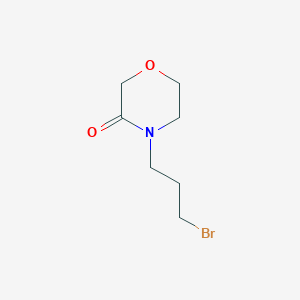
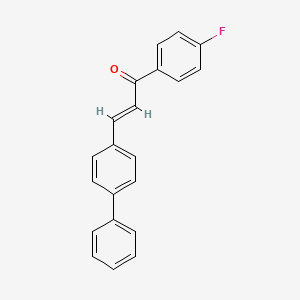
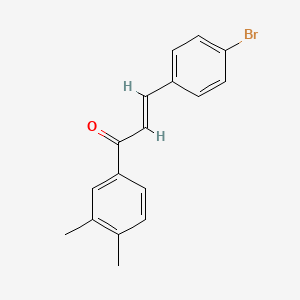
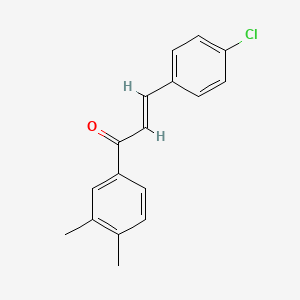
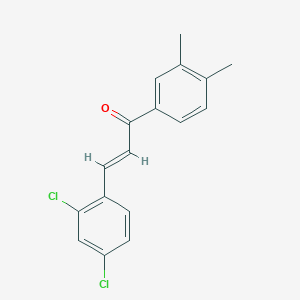

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethylphenyl)prop-2-en-1-one](/img/structure/B6355222.png)

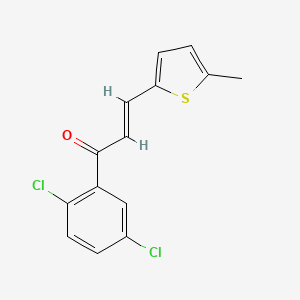
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3,4-dimethoxyphenyl)prop-2-en-1-one](/img/structure/B6355238.png)
